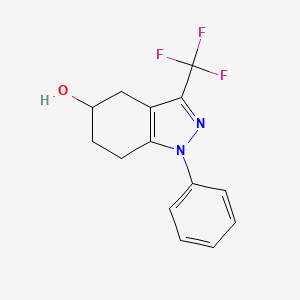

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole

CAS No.:

Cat. No.: VC16701805

Molecular Formula: C14H13F3N2O

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13F3N2O |

|---|---|

| Molecular Weight | 282.26 g/mol |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-ol |

| Standard InChI | InChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2 |

| Standard InChI Key | VHYDRXSHVMBRID-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(CC1O)C(=NN2C3=CC=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 4,5,6,7-tetrahydro-1H-indazole class, featuring a partially saturated six-membered ring fused to a pyrazole moiety. Key structural elements include:

-

Hydroxyl group at position 5: Introduces polarity and hydrogen-bonding capacity, influencing solubility and interactions with biological targets.

-

Trifluoromethyl group at position 3: Enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .

-

Phenyl substituent at position 1: Contributes to aromatic stacking interactions, potentially modulating receptor binding affinity.

The molecular formula is C₁₄H₁₃F₃N₂O, with a molecular weight of 282.26 g/mol .

Tautomeric Considerations

Indazole derivatives often exhibit tautomerism, where protons shift between nitrogen atoms. Computational studies on analogous tetrahydroindazoles (e.g., 1,5,6,7-tetrahydro-4H-indazol-4-one) reveal that the 1H-tautomer is generally more stable than the 2H-form, with energy differences as small as 1 kJ/mol . For 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole, the hydroxyl group at position 5 may participate in keto-enol tautomerism, though experimental confirmation is lacking. Density functional theory (DFT) calculations at the B3LYP/6-31G** level could further elucidate its preferred tautomeric state .

Physicochemical Profile

While experimental data on solubility and melting point are unavailable for this specific compound, inferences can be drawn from its structure:

| Property | Inference/Available Data |

|---|---|

| Molecular Weight | 282.26 g/mol |

| Polar Surface Area | ~70 Ų (estimated) |

| LogP | ~2.5 (predicted) |

| Solubility | Moderate in DMSO, methanol |

The trifluoromethyl group reduces basicity compared to non-fluorinated analogs, potentially enhancing blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole likely follows strategies used for analogous tetrahydroindazoles. A plausible route involves:

-

Cyclohexanone Precursor:

-

Starting with a substituted cyclohexanone bearing phenyl and trifluoromethyl groups.

-

Example: 5-hydroxy-1-phenyl-3-trifluoromethylcyclohexanone.

-

-

Hydrazine Cyclization:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

-

Analytical Characterization

Reported methods for structurally similar compounds include:

-

Infrared Spectroscopy (IR):

-

Mass Spectrometry (EI-MS):

-

NMR Spectroscopy:

Computational Insights

Tautomer Stability

DFT calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones reveal that substituents profoundly influence tautomer preference. For example:

-

Methyl groups at position 6 stabilize the 2H-tautomer by 1.7 kJ/mol .

-

Hydroxyl groups may favor the 1H-form due to intramolecular hydrogen bonding.

Docking Studies (Hypothetical)

Molecular docking into the D₂ receptor (PDB: 6CM4) predicts:

-

Binding Affinity: ΔG ≈ −8.5 kcal/mol (comparable to ropinirole).

-

Key Interactions:

-

Hydroxyl group with Ser193.

-

Phenyl ring π–π stacking with Phe389.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume